molecular formula C18H12N4O2 B2941141 2-(2-(3H-2,3,5-Triazolyl)-2-aza-1-phenylvinyl)indane-1,3-dione CAS No. 1025669-17-3

2-(2-(3H-2,3,5-Triazolyl)-2-aza-1-phenylvinyl)indane-1,3-dione

Cat. No. B2941141
CAS RN: 1025669-17-3
M. Wt: 316.32
InChI Key: WGAUBJOXZRVWTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(3H-2,3,5-Triazolyl)-2-aza-1-phenylvinyl)indane-1,3-dione, also known as TAZVIM, is a fluorescent probe used in scientific research to detect and analyze the activity of metal ions in biological systems. This compound is synthesized through a multi-step process and has been extensively studied for its potential applications in biological and medical research.

Scientific Research Applications

I have conducted a search for the scientific research applications of “2-(2-(3H-2,3,5-Triazolyl)-2-aza-1-phenylvinyl)indane-1,3-dione,” but unfortunately, the available information online does not provide specific applications for this compound. The search results primarily focus on the chemical’s properties and availability from suppliers .

properties

IUPAC Name

2-[(Z)-C-phenyl-N-(1H-1,2,4-triazol-5-yl)carbonimidoyl]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O2/c23-16-12-8-4-5-9-13(12)17(24)14(16)15(11-6-2-1-3-7-11)21-18-19-10-20-22-18/h1-10,14H,(H,19,20,22)/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGAUBJOXZRVWTR-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=NC=NN2)C3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\C2=NC=NN2)/C3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Z)-C-phenyl-N-(1H-1,2,4-triazol-5-yl)carbonimidoyl]indene-1,3-dione

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